molecular formula C20H19F2N3O2 B2945055 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide CAS No. 1171548-97-2

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide

Cat. No. B2945055
CAS RN: 1171548-97-2
M. Wt: 371.388
InChI Key: GIKAKJPLZJVZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole carboxamides. It is a drug-like molecule that has been studied for its potential therapeutic applications in various fields of scientific research.

Scientific Research Applications

Synthesis and Derivative Development

Researchers have developed methods for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, including substituted amides and pyrazolo[1,5-a]pyrimidines, demonstrating the chemical versatility and potential for further modification of compounds within this class (Eleev et al., 2015). The synthesis and characterization of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, as well as their cytotoxic activity against various cancer cell lines, have been explored, highlighting their potential in anticancer research (Hassan et al., 2015).

Anticancer and Antimicrobial Applications

A study on the synthesis of imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities indicates the therapeutic potential of these compounds in treating inflammation and pain (Khalifa & Abdelbaky, 2008). Additionally, the development of fluorine-18-labeled compounds for use in imaging studies demonstrates the application of these derivatives in understanding and diagnosing diseases (Lang et al., 1999).

Novel Antifungal Leads and Inhibitors

Research on novel antifungal leads targeting succinate dehydrogenase, featuring pyrazole-4-formylhydrazide derivatives, showcases the potential of these compounds in agricultural fungicides and highlights the importance of structural optimization for enhanced antifungal activity (Wang et al., 2020).

Metabolism and Disposition Studies

Studies on the metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy provide insights into the pharmacokinetics and metabolic pathways of these compounds, which is crucial for their development and optimization (Monteagudo et al., 2007).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c1-2-11-23-20(26)19-18(27-13-14-3-5-15(21)6-4-14)12-25(24-19)17-9-7-16(22)8-10-17/h3-10,12H,2,11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKAKJPLZJVZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.